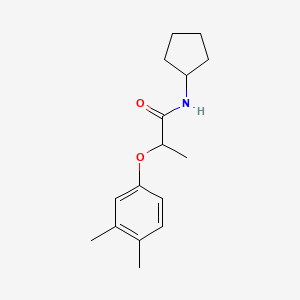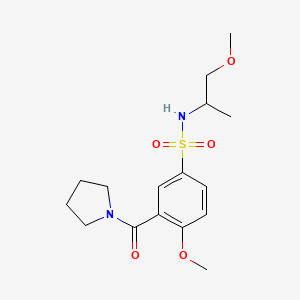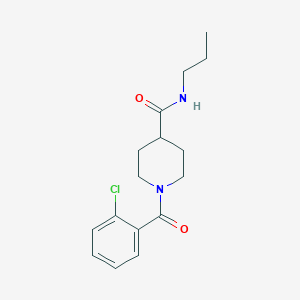![molecular formula C17H18N2O2 B4752990 2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B4752990.png)
2-{[3-(4-methylphenyl)propanoyl]amino}benzamide
説明
Synthesis Analysis
The synthesis of compounds closely related to “2-{[3-(4-methylphenyl)propanoyl]amino}benzamide” involves complex chemical processes aimed at creating specific molecular structures with precise functions. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide has been described, highlighting a method to achieve an isotype-selective histone deacetylase inhibitor with potential anticancer properties (Zhou et al., 2008). Similarly, practical methods for synthesizing orally active antagonists through intricate chemical pathways have been developed, demonstrating the complexity and innovation in synthetic chemistry (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds akin to “this compound” is meticulously analyzed to understand their physical and chemical behavior. Studies often employ X-ray diffraction and DFT calculations to elucidate the molecular geometry and electronic properties. For instance, a novel compound's structure was analyzed using these techniques, providing insights into its crystalline form and theoretical chemical reactivity (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are central to understanding their potential applications and stability. Research into N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their synthesis through direct acylation reactions and their colorimetric sensing behavior towards fluoride anions, showcasing the diverse reactivity and application potential of these molecules (Younes et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Research into the synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide provided valuable information on its crystal structure, determined through single crystal X-ray diffraction, highlighting the significance of physical property analysis in understanding compound behavior (Saeed et al., 2010).
Chemical Properties Analysis
Investigations into the chemical properties, including reactivity, stability, and interaction with other molecules, form an essential part of understanding these compounds. For example, the reaction of 2-aminobenzohydrazides with Schiff bases leading to the formation of 3-benzylideneamino-4(3H)-quinazolinones illustrates the chemical versatility and potential applications of these molecules in creating more complex chemical structures (Reddy et al., 1986).
作用機序
Target of Action
The primary target of 2-{[3-(4-methylphenyl)propanoyl]amino}benzamide is Methionine aminopeptidase . This enzyme plays a crucial role in the removal of the initiator methionine residue from nascent proteins, which is a critical step in protein maturation.
Mode of Action
It is believed to interact with its target, methionine aminopeptidase, and inhibit its function . This inhibition could lead to changes in protein maturation processes, potentially affecting the function of proteins within the cell.
Biochemical Pathways
The biochemical pathways affected by this compound are related to protein synthesis and maturation. By inhibiting Methionine aminopeptidase, the compound could disrupt the normal process of protein maturation, leading to downstream effects on various cellular functions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific proteins affected by the inhibition of Methionine aminopeptidase. This could potentially lead to changes in cellular function or structure .
特性
IUPAC Name |
2-[3-(4-methylphenyl)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-6-8-13(9-7-12)10-11-16(20)19-15-5-3-2-4-14(15)17(18)21/h2-9H,10-11H2,1H3,(H2,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGLOFZNYXSIHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({5-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4752926.png)

![ethyl 4-(2-phenoxyethyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinecarboxylate](/img/structure/B4752939.png)
![1-methyl-4-({[(3-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4752941.png)
![N-[4-(4-morpholinyl)benzyl]-3-phenylpropanamide](/img/structure/B4752946.png)
![3-[(5-imino-3-methyl-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B4752954.png)
![N-(2-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4752961.png)

![[4-bromo-2-({3-[2-(4-methylphenoxy)ethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B4752972.png)
![N-(2-furylmethyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4752977.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4752985.png)

![N-[3-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4753011.png)